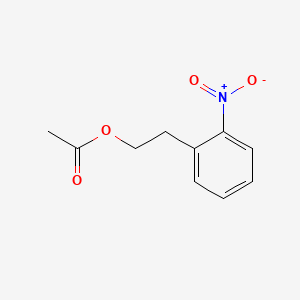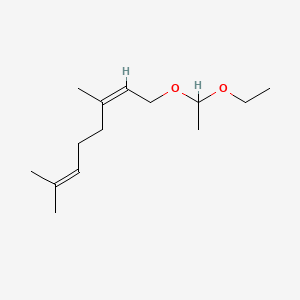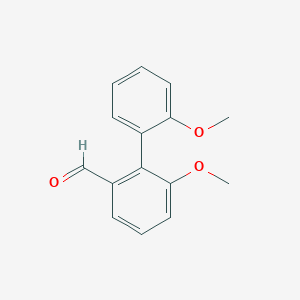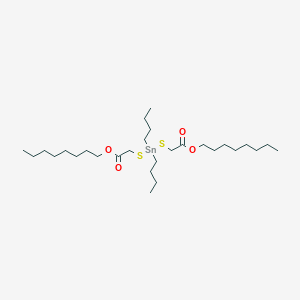
Dibutyltin-bis-(iso-octylthioglycolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltin-bis-(iso-octylthioglycolate) is an organotin compound with the molecular formula C28H56O4S2Sn and a molecular weight of 639.582 g/mol . This compound is known for its applications in various industrial processes, particularly as a stabilizer and catalyst in the production of polymers and other materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyltin-bis-(iso-octylthioglycolate) typically involves the reaction of dibutyltin oxide with iso-octylthioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+Iso-octylthioglycolic acid→Dibutyltin-bis-(iso-octylthioglycolate)
Industrial Production Methods
In industrial settings, the production of dibutyltin-bis-(iso-octylthioglycolate) is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyltin-bis-(iso-octylthioglycolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized tin species.
Substitution: It can participate in substitution reactions where the thioglycolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tin compounds, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Dibutyltin-bis-(iso-octylthioglycolate) has several applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Mecanismo De Acción
The mechanism by which dibutyltin-bis-(iso-octylthioglycolate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin oxide
- Dibutyltin diacetate
- Dibutyltin maleate
- Dibutyltin dilaurate
Comparison
Compared to these similar compounds, dibutyltin-bis-(iso-octylthioglycolate) offers unique advantages in terms of its stability and effectiveness as a catalyst and stabilizer. Its specific structure allows for enhanced interactions with target molecules, making it particularly useful in certain industrial and research applications .
Propiedades
Número CAS |
2781-09-1 |
|---|---|
Fórmula molecular |
C28H56O4S2Sn |
Peso molecular |
639.6 g/mol |
Nombre IUPAC |
octyl 2-[dibutyl-(2-octoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-12-10(11)9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
DXOBKWDLTMLJLX-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


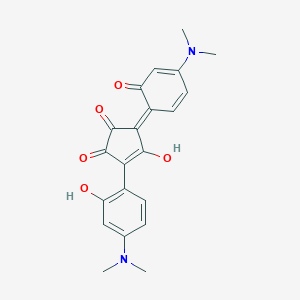
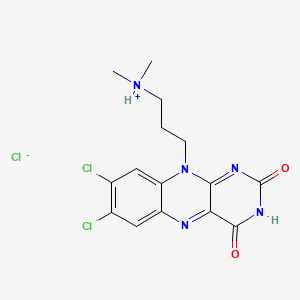

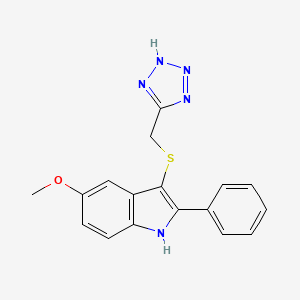
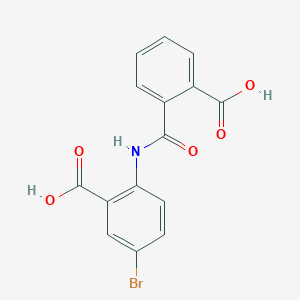
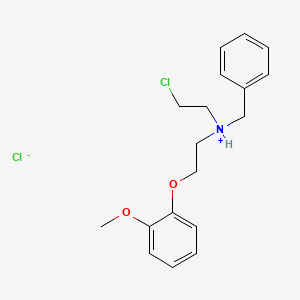
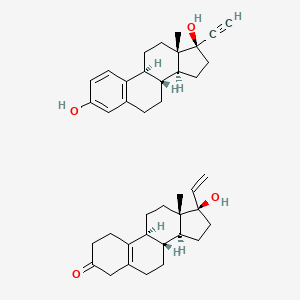
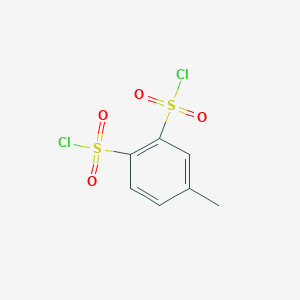
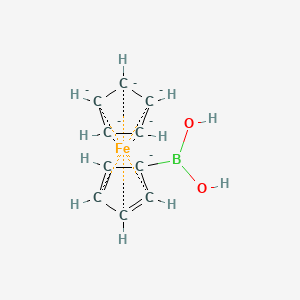
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
